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Compound Name: Satratoxin G

Cat. No.: B1681481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Satratoxin G is a potent macrocyclic trichothecene mycotoxin produced by the fungus

Stachybotrys chartarum, often referred to as "black mold".[1][2] Its presence in water-damaged

buildings has been associated with a range of adverse health effects, making it a subject of

significant toxicological research. This technical guide provides an in-depth overview of the

chemical structure, physicochemical properties, and the molecular mechanisms underlying the

biological activity of Satratoxin G, with a focus on its induction of apoptosis.

Chemical Structure and Properties
Satratoxin G is a complex macrocyclic trichothecene characterized by a 12,13-epoxy-

trichothec-9-ene core structure linked to a macrocyclic ring.

Table 1: Physicochemical Properties of Satratoxin G
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Property Value Source

CAS Number 53126-63-9 [1][3]

Molecular Formula C₂₉H₃₆O₁₀ [1][3]

Molecular Weight 544.59 g/mol [1]

Appearance Crystalline solid [3]

Melting Point Not available

Boiling Point Not available

Solubility

Soluble in Dichloromethane,

DMSO, Ethanol. Relatively

insoluble in water.

[2][3]

Biological Activity and Toxicity
Satratoxin G exhibits significant cytotoxicity, primarily through the induction of apoptosis. Its

toxicity has been demonstrated in various cell lines and in animal models.

Table 2: Toxicological Data for Satratoxin G

Parameter Value Organism/Cell Line Source

LD₅₀ (intraperitoneal) 1.23 mg/kg 4-week-old male mice [4]

IC₅₀ (Cytotoxicity) 2.2 - 9.7 ng/mL

HepG2, Hep-2, Caco-

2, A204, U937, and

Jurkat cells

[3][4]

Mechanism of Action: Ribotoxic Stress and
Apoptosis
The primary mechanism of action of Satratoxin G is the inhibition of protein synthesis through

its interaction with the 60S ribosomal subunit. This binding event triggers a "ribotoxic stress

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.medkoo.com/products/27856
https://www.biomol.com/products/chemicals/biochemicals/satratoxin-g-cay9003415-500
https://www.medkoo.com/products/27856
https://www.biomol.com/products/chemicals/biochemicals/satratoxin-g-cay9003415-500
https://www.medkoo.com/products/27856
https://www.biomol.com/products/chemicals/biochemicals/satratoxin-g-cay9003415-500
https://healthmatters.io/understand-blood-test-results/trichothecene-group
https://www.biomol.com/products/chemicals/biochemicals/satratoxin-g-cay9003415-500
https://www.benchchem.com/product/b1681481?utm_src=pdf-body
https://www.benchchem.com/product/b1681481?utm_src=pdf-body
https://www.caymanchem.com/product/9003415/satratoxin-g
https://www.biomol.com/products/chemicals/biochemicals/satratoxin-g-cay9003415-500
https://www.caymanchem.com/product/9003415/satratoxin-g
https://www.benchchem.com/product/b1681481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


response," a cellular signaling cascade initiated by ribosome damage. This response is central

to the toxin's ability to induce apoptosis and inflammation.

Signaling Pathways in Satratoxin G-Induced Apoptosis
The ribotoxic stress induced by Satratoxin G activates several mitogen-activated protein

kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular

signal-regulated kinase (ERK). These kinases, in turn, regulate downstream effectors that lead

to programmed cell death.

Two primary pathways of apoptosis are implicated in Satratoxin G toxicity:

Caspase-Dependent Pathway: In many cell types, Satratoxin G activates initiator caspases,

such as caspase-8 and caspase-9, which then cleave and activate the executioner caspase,

caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular

proteins, leading to the morphological and biochemical hallmarks of apoptosis.

Caspase-Independent Pathway: In some neuronal cells, Satratoxin G has been shown to

induce apoptosis through a caspase-independent mechanism. This pathway involves the

activation of double-stranded RNA-activated protein kinase (PKR) and the subsequent

nuclear translocation of apoptosis-inducing factor (AIF).

The interplay between these pathways can be visualized in the following diagram:
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Satratoxin G-induced apoptosis signaling pathways.

Experimental Protocols
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The following are generalized protocols for key experiments used to characterize the biological

effects of Satratoxin G. These should be optimized for specific cell lines and experimental

conditions.

Cytotoxicity Assessment using MTT Assay
This protocol outlines the measurement of cell viability based on the reduction of MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of

viable cells.

Workflow:

1. Seed cells in a 96-well plate and incubate.

2. Treat cells with various concentrations of Satratoxin G.

3. Add MTT solution to each well and incubate.

4. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals.

5. Measure absorbance at ~570 nm using a microplate reader.

6. Calculate cell viability relative to untreated controls.

Click to download full resolution via product page
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Workflow for determining cytotoxicity using the MTT assay.

Methodology:

Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and

allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

Toxin Treatment: Prepare serial dilutions of Satratoxin G in the appropriate cell culture

medium. Replace the existing medium with the medium containing different concentrations of

the toxin. Include untreated and vehicle-only controls.

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each

well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent,

such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance of each well using a microplate

spectrophotometer at a wavelength of approximately 570 nm, with a reference wavelength of

around 630 nm.

Data Analysis: Calculate the percentage of cell viability for each treatment group compared

to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of MAPK Activation
This protocol describes the detection of phosphorylated (activated) forms of MAPK proteins

(p38, JNK, ERK) in response to Satratoxin G treatment.

Workflow:
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1. Treat cells with Satratoxin G for various time points.

2. Lyse cells and determine protein concentration.

3. Separate proteins by SDS-PAGE.

4. Transfer proteins to a PVDF or nitrocellulose membrane.

5. Block the membrane and incubate with primary antibodies (e.g., anti-phospho-p38).

6. Incubate with HRP-conjugated secondary antibody.

7. Detect signal using a chemiluminescent substrate.

8. Analyze band intensities to determine protein activation.

Click to download full resolution via product page

Workflow for Western blot analysis of MAPK activation.

Methodology:
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Cell Treatment and Lysis: Culture cells to a suitable confluency and treat with Satratoxin G
at a predetermined concentration for various time points (e.g., 0, 15, 30, 60 minutes). After

treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each cell lysate using a

standard protein assay (e.g., BCA or Bradford assay).

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS-PAGE

sample buffer. Separate the proteins based on their molecular weight by electrophoresis on a

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride

(PVDF) or nitrocellulose membrane.

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g.,

5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the

membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and

ERK overnight at 4°C. Also, probe separate blots with antibodies for the total forms of these

proteins as loading controls.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to

the membrane and visualize the protein bands using an imaging system.

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins

to the total protein levels to determine the extent of MAPK activation.

Conclusion
Satratoxin G is a potent mycotoxin that exerts its cytotoxic effects through the induction of the

ribotoxic stress response, leading to the activation of MAPK signaling pathways and

subsequent apoptosis via both caspase-dependent and -independent mechanisms.

Understanding these molecular details is crucial for assessing the toxicological risks associated

with exposure to Stachybotrys chartarum and for the development of potential therapeutic
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interventions for mycotoxin-related illnesses. The experimental protocols provided herein offer

a foundation for further investigation into the complex biological activities of this important

environmental toxin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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